molecular formula C18H17ClN6 B2549183 7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 847377-66-6

7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2549183
CAS RN: 847377-66-6
M. Wt: 352.83
InChI Key: DZKYPXYFGVSFEX-UHFFFAOYSA-N
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Description

The compound “7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” belongs to a class of molecules known as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds are known for their biological activities and are often used in the development of new therapeutic agents . They are part of a larger group of heterocyclic compounds known as pyrimidines, which are integral components of DNA and RNA .


Synthesis Analysis

The synthesis of these compounds involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact method of synthesis can vary depending on the specific derivatives being produced .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This scaffold is a heterocyclic compound containing nitrogen atoms and is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically associated with their biological activities. For example, they have been found to inhibit CDK2, a protein kinase that plays a crucial role in cell proliferation .

Scientific Research Applications

CDK2 Inhibitors

The compound “7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” has been identified as a novel CDK2 inhibitor . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Anticancer Agents

The compound has shown significant cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Antitumor Activity

In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Cervical and Breast Cancer Treatment

Three novel pyrazolo-[4,3-e][1,2,4]triazolopyrimidine derivatives were designed, synthesized, and evaluated for their in vitro biological activity. All three compounds exhibited different levels of cytotoxicity against cervical and breast cancer cell lines .

EGFR Inhibitors

Western blot analyses demonstrated that compound 1 inhibited the activation of EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 in breast and cervical cancer cells at concentrations of 7 and 11 µM, respectively .

Antiviral Activity

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps. These compounds showed certain anti-tobacco mosaic virus activity .

Organic Semiconductors

Thin films of 2,9-Bis [2- (4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone were prepared by thermal evaporation technique. These materials have various applications such as gas sensors, film transistor, and photovoltaic cells .

Optical Properties

The optical band gap of the samples is decreased with the increase of annealing temperatures due to the increasing of the π-dislocation. Finally, the values of the optical susceptibility, χ (3), were found to be annealing dependence .

Mechanism of Action

The mechanism of action of these compounds is often related to their ability to inhibit key proteins involved in cellular processes. For instance, they have been found to inhibit CDK2, a protein kinase that is essential for cell proliferation .

Safety and Hazards

The safety and hazards associated with these compounds are typically evaluated in the context of their biological activities. For example, they have been found to have cytotoxic activities against certain cell lines .

Future Directions

The future directions for the research and development of these compounds are likely to focus on their potential therapeutic applications. For example, they could be further developed as novel anticancer agents due to their ability to inhibit key proteins involved in cell proliferation .

properties

IUPAC Name

10-(4-chlorophenyl)-4-cyclohexyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKYPXYFGVSFEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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